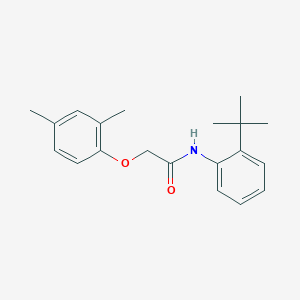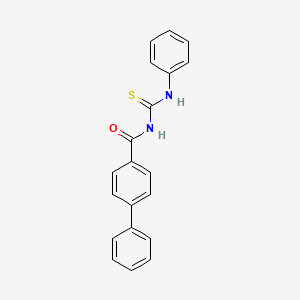
N-(anilinocarbonothioyl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(anilinocarbonothioyl)-4-biphenylcarboxamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the regulation of immune responses, hematopoiesis, and inflammation.
Mechanism of Action
N-(anilinocarbonothioyl)-4-biphenylcarboxamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as STATs, which are involved in the regulation of gene expression. By inhibiting JAK activity, N-(anilinocarbonothioyl)-4-biphenylcarboxamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects, including inhibition of JAK activity, modulation of cytokine signaling, and regulation of gene expression. In addition to its anticancer effects, N-(anilinocarbonothioyl)-4-biphenylcarboxamide has also been shown to have anti-inflammatory effects, and has been studied for its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to inhibit JAK activity in a dose-dependent manner, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to using N-(anilinocarbonothioyl)-4-biphenylcarboxamide in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(anilinocarbonothioyl)-4-biphenylcarboxamide, including the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other anticancer agents. In addition, N-(anilinocarbonothioyl)-4-biphenylcarboxamide could also be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesis Methods
N-(anilinocarbonothioyl)-4-biphenylcarboxamide can be synthesized through a multi-step process that involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with aniline to form the anilide intermediate. The anilide intermediate is then treated with carbon disulfide to form the corresponding dithiocarbamate, which is subsequently reacted with phosgene to form the final product, N-(anilinocarbonothioyl)-4-biphenylcarboxamide.
Scientific Research Applications
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of JAKs, which are involved in the regulation of immune responses, hematopoiesis, and inflammation. JAKs have been implicated in the development of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
4-phenyl-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(22-20(24)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAKRDDWPJPCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenylcarbamothioyl)biphenyl-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

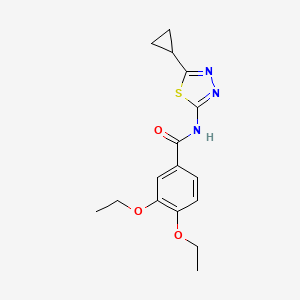
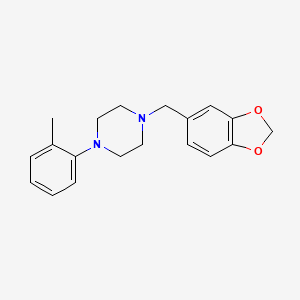
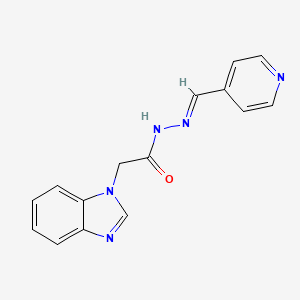
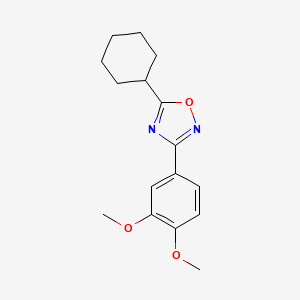
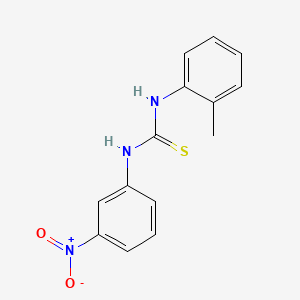
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
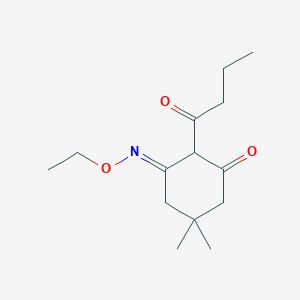
![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
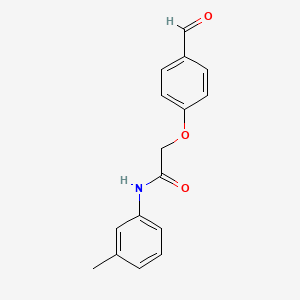
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)
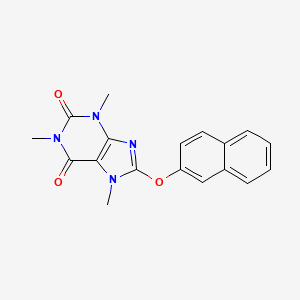
![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)
